An In-depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Chemical Entities
In the landscape of modern drug discovery and development, the exploration of novel chemical entities is paramount. This guide is dedicated to a compound of emerging interest: 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid. As of the time of this writing, a specific CAS number for this molecule is not publicly registered, indicating its status as a potentially novel or less-common research compound. The absence of a registered CAS number underscores the pioneering nature of research into this molecule. This guide, therefore, serves as a foundational technical resource, providing a scientifically grounded framework for its synthesis, characterization, and potential applications, based on established principles of organic chemistry and data from structurally analogous compounds.
Introduction to Aryl-2-oxopropanoic Acids: A Scaffold of Significance
Aryl-2-oxopropanoic acids, also known as arylpyruvic acids, are a class of α-keto acids that feature prominently in both biological and synthetic chemistry.[1][2][3] Structurally, they possess a carboxylic acid and a ketone functional group on adjacent carbon atoms, attached to an aromatic ring. This arrangement imparts a unique reactivity profile, making them versatile intermediates in the synthesis of a wide array of biologically active molecules, including amino acids and heterocyclic compounds.[1][3]
The specific compound of interest, 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, incorporates a di-substituted phenyl ring with both chlorine and fluorine atoms. The presence of these halogens is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Fluorine, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.[4]
Physicochemical Properties: An Estimation
While experimental data for the title compound is not available, we can extrapolate its likely properties based on known structure-activity relationships and data from similar molecules.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₉H₅ClFO₃ | Based on the chemical structure. |
| Molecular Weight | 218.59 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylpyruvic acid and its derivatives are typically crystalline solids at room temperature.[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group will impart some water solubility, but the substituted phenyl ring will increase lipophilicity. Phenylpyruvic acid is soluble in DMSO.[2] |
| pKa | Estimated to be around 2-3 for the carboxylic acid. | The electron-withdrawing effects of the chloro and fluoro substituents are expected to increase the acidity of the carboxylic acid compared to unsubstituted phenylpyruvic acid. |
| Stability | Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents. | α-keto acids can be susceptible to oxidative decarboxylation.[1][5] Storage in a cool, dark, and dry place is recommended.[6] |
Synthesis and Purification: A Proposed Experimental Workflow
The synthesis of aryl-2-oxopropanoic acids can be achieved through several established synthetic routes.[1][7] A common and effective method involves the hydrolysis of an intermediate α-keto ester, which can be prepared from the corresponding aryl halide.
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is outlined below. This pathway leverages a palladium-catalyzed Heck coupling followed by hydroxycarbonylation, a method that has proven effective for the synthesis of 2-aryl propionic acids.[8][9]
Diagram: Proposed Synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid
Caption: A proposed two-step, one-pot synthetic route.
Detailed Experimental Protocol
Step 1: Palladium-Catalyzed Heck Coupling of 1-Bromo-2-chloro-3-fluorobenzene with Ethylene
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Rationale: The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, in this case, to introduce the vinyl group that will be further functionalized.
-
Procedure:
-
To a high-pressure reactor, add 1-bromo-2-chloro-3-fluorobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.02 eq), and a base (e.g., triethylamine, 1.5 eq) in an appropriate solvent such as dioxane.
-
Seal the reactor and purge with ethylene gas.
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Pressurize the reactor with ethylene (e.g., 20 bar) and heat to a temperature of 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess ethylene.
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The resulting styrene derivative, 1-(2-chloro-3-fluorophenyl)ethene, can be used in the next step without purification.
-
Step 2: Hydroxycarbonylation and Hydrolysis
-
Rationale: This step introduces the carboxylic acid and ketone functionalities. The carbonylation of the styrene derivative in the presence of an alcohol and an acid catalyst, followed by hydrolysis, is an efficient method to generate the desired α-keto acid.[8]
-
Procedure:
-
To the crude reaction mixture from Step 1, add a source of carbon monoxide (CO), typically under pressure (e.g., 40 bar).
-
Introduce methanol as the alcohol and a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture to 100-120 °C for 20-48 hours.
-
After the carbonylation is complete, cool the reaction mixture.
-
For the hydrolysis step, add an aqueous solution of a strong acid (e.g., 6M HCl) and heat the mixture to reflux for 4-8 hours.
-
Monitor the hydrolysis by TLC or HPLC until the ester intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization
Given the novelty of the compound, a thorough analytical characterization is crucial to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons and the methylene protons adjacent to the phenyl ring.
-
¹³C NMR will confirm the presence of the carbonyl carbons (ketone and carboxylic acid) and the carbon atoms of the substituted phenyl ring.
-
¹⁹F NMR will show a singlet corresponding to the fluorine atom on the phenyl ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule and its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, as well as the O-H stretching of the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound. A reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid) is a good starting point for method development.[10]
Potential Applications in Drug Discovery and Development
Aryl-2-oxopropanoic acid derivatives are valuable building blocks in medicinal chemistry. The introduction of chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
As a Precursor for Novel Amino Acids
Reductive amination of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid can yield the corresponding α-amino acid, 3-(2-chloro-3-fluorophenyl)alanine.[11] This unnatural amino acid could be incorporated into peptides to enhance their stability or to probe protein-ligand interactions.
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- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 8. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS - Google Patents [patents.google.com]
